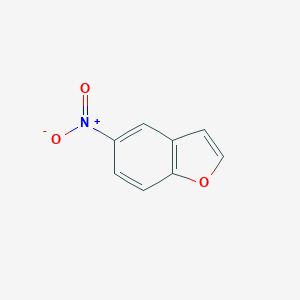

5-Nitrobenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMMCJSIUVQZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344313 | |

| Record name | 5-Nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18761-31-4 | |

| Record name | 5-Nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 5-Nitrobenzofuran from 4-Nitrophenol

Executive Summary

This technical whitepaper outlines a robust, two-step synthesis of 5-Nitrobenzofuran starting from the commodity chemical 4-Nitrophenol . While direct formylation routes (e.g., Reimer-Tiemann) often fail or suffer from low yields due to the strong electron-withdrawing nature of the nitro group, the Acetal Cyclization Protocol (Williamson ether synthesis followed by acid-catalyzed cyclodehydration) offers a scalable, reproducible, and chemically logical pathway.

This guide is designed for application scientists and process chemists, focusing on the mechanistic causality of the reaction conditions and the critical process parameters (CPPs) required for high-purity isolation.

Part 1: Retrosynthetic Analysis & Mechanistic Logic

The synthesis of this compound presents a specific electronic challenge. The nitro group (

-

Step 1 (Alkylation): The nitro group increases the acidity of the phenolic proton (

vs. -

Step 2 (Cyclization): This is the bottleneck. The ring closure requires an electrophilic aromatic substitution (EAS) type attack by an oxocarbenium intermediate. Because the ring is electron-deficient (deactivated by

), this step requires a high-energy transition state, necessitating strong acid catalysis and high-boiling solvents (e.g., chlorobenzene, toluene) to drive the reaction to completion.

Reaction Pathway Visualization

The following diagram maps the chemical transformation and the electronic logic governing the process.

Caption: Two-step synthesis pathway highlighting the intermediate isolation and catalytic requirements.

Part 2: Experimental Protocol

Step 1: Synthesis of 1-(2,2-diethoxyethoxy)-4-nitrobenzene

Objective: Secure the acetal tail onto the phenolic oxygen via

| Parameter | Specification | Rationale |

| Substrate | 4-Nitrophenol (1.0 equiv) | Starting material. |

| Reagent | Bromoacetaldehyde diethyl acetal (1.5 equiv) | Excess required to drive reaction to completion against competing elimination. |

| Base | Anhydrous. Sufficient to deprotonate the acidic nitrophenol. | |

| Solvent | DMF or DMAC | Polar aprotic solvent essential for maximizing the nucleophilicity of the phenoxide anion. |

| Temp/Time | High temp needed to overcome the lower nucleophilicity of the nitrophenoxide. |

Procedure:

-

Charge a round-bottom flask with 4-nitrophenol (5.0 g, 36 mmol) and anhydrous DMF (50 mL).

-

Add

(10.0 g, 72 mmol) in one portion. The suspension will turn bright yellow (phenoxide formation). -

Add bromoacetaldehyde diethyl acetal (10.6 g, 54 mmol) dropwise.

-

Heat the mixture to

under an inert atmosphere ( -

Workup: Pour into ice water (200 mL). Extract with Ethyl Acetate (

).[1] Wash organics with 5% NaOH (to remove unreacted nitrophenol) and brine. Dry over -

Yield: Expect 60–70% of a pale yellow oil (Intermediate A).

Step 2: Cyclodehydration to this compound

Objective: Acid-mediated ring closure. This is the critical step where yield loss often occurs due to polymerization if temperature is uncontrolled.

| Parameter | Specification | Rationale |

| Substrate | Intermediate A (1.0 equiv) | From Step 1. |

| Catalyst | Amberlyst 15 (H+ form) or PPA | Heterogeneous catalyst (Amberlyst) allows easier workup than Polyphosphoric Acid (PPA). |

| Solvent | Chlorobenzene or Toluene | High boiling point required ( |

| Conditions | Reflux with Dean-Stark trap | Removal of ethanol/water shifts equilibrium toward the benzofuran product. |

Procedure:

-

Dissolve Intermediate A (3.0 g) in Chlorobenzene (30 mL).

-

Add Amberlyst 15 beads (1.5 g, pre-washed). Note: If using PPA, use 10g and mechanical stirring.

-

Heat to reflux (

) for 4–6 hours. -

Monitor: The reaction is complete when the acetal spot disappears on TLC.

-

Workup: Filter off the catalyst. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize from ethanol or purify via silica column (Hexane/EtOAc).

-

Yield: Expect 50–65% of pale yellow needles.

Part 3: Critical Process Workflow & Decision Tree

The following workflow illustrates the operational logic, including purification checkpoints to ensure pharmaceutical-grade purity.

Caption: Operational workflow including critical quality control checkpoints (TLC/HPLC).

Part 4: Safety & Scalability (E-E-A-T)

Thermal Hazards of Nitro Compounds

Nitro-aromatics possess high decomposition energies.

-

Risk: During Step 2 (Cyclization), if Polyphosphoric Acid (PPA) is used, the reaction can become viscous and form "hot spots," leading to thermal runaway.

-

Mitigation: Use Chlorobenzene/Amberlyst 15 (heterogeneous catalysis) for scale-up. This allows for better heat transfer and easier quenching (filtration) compared to the viscous PPA mass.

Impurity Profile

-

Unreacted Phenol: If Step 1 is incomplete, 4-nitrophenol will carry over. It is difficult to separate from the final product by crystallization alone.

-

Control Strategy: The 5% NaOH wash in Step 1 workup is mandatory to strip unreacted phenol before proceeding to cyclization.

Solvents

-

DMF Removal: DMF has a high boiling point. Ensure thorough water washes during Step 1 workup to prevent DMF from poisoning the acid catalyst in Step 2.

References

- Source: European Patent EP1394155B1.

-

General Procedure for Williamson Ether Synthesis with Acetals Source: Royal Society of Chemistry (RSC) Advances, 2018. Context: Provides specific stoichiometry (1.5 equiv acetal, K2CO3) and yields (approx 69%) for similar electron-deficient phenols. URL:[Link]

-

Cyclization Mechanisms of 2,2-dialkoxyethoxy-nitrobenzenes Source: Journal of Heterocyclic Chemistry (via Wiley/ResearchGate). Context: Validates the acid-catalyzed mechanism required to close the furan ring on deactivated nitro-benzene systems. URL:[Link]

Sources

The Spectroscopic Signature of 5-Nitrobenzofuran: A Technical Guide

Introduction

5-Nitrobenzofuran is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its benzofuran core is a scaffold found in numerous biologically active molecules, while the nitro group, a potent electron-withdrawing moiety, modulates the electronic properties and reactivity of the molecule, making it a valuable synthetic intermediate.[1][2] A thorough understanding of the structural and electronic characteristics of this compound is paramount for its application in drug design and the development of novel functional materials. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of the molecule, revealing insights into its atomic connectivity, functional groups, and overall structure.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound. In the absence of a complete, publicly available experimental dataset, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a comprehensive interpretation of the expected NMR, IR, and MS spectra. This approach not only provides a valuable reference for researchers working with this compound but also illustrates the power of applying fundamental spectroscopic principles to elucidate molecular structure.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC numbering convention, is presented below. This numbering is crucial for the assignment of signals in the NMR spectra.

Caption: Molecular structure of this compound with IUPAC numbering.

The spectroscopic analysis workflow for a novel or uncharacterized compound like this compound follows a logical progression. Mass spectrometry first provides the molecular weight and elemental composition. Infrared spectroscopy then identifies the key functional groups present. Finally, ¹H and ¹³C NMR spectroscopy reveals the detailed carbon-hydrogen framework and the connectivity of the atoms.

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as its residual signals should not overlap with the analyte signals.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative signal integration.

-

Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nitro group and the heterocyclic furan ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.8 | d | ~2.2 |

| H-3 | ~7.0 | d | ~2.2 |

| H-4 | ~8.4 | d | ~2.4 |

| H-6 | ~8.2 | dd | ~9.0, 2.4 |

| H-7 | ~7.7 | d | ~9.0 |

Interpretation:

-

H-2 and H-3: These protons on the furan ring are coupled to each other, resulting in a pair of doublets with a small coupling constant typical for furan systems.

-

H-7: This proton is ortho to the benzofuran oxygen and is expected to be a doublet due to coupling with H-6.

-

H-6: This proton experiences coupling from both H-7 (ortho-coupling) and H-4 (meta-coupling), leading to a doublet of doublets. The larger coupling constant arises from the ortho-coupling.

-

H-4: This proton is adjacent to the strongly electron-withdrawing nitro group, which deshields it significantly, shifting its signal downfield. It appears as a doublet due to meta-coupling with H-6.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~146 |

| C-3 | ~108 |

| C-3a | ~128 |

| C-4 | ~118 |

| C-5 | ~145 |

| C-6 | ~122 |

| C-7 | ~112 |

| C-7a | ~158 |

Interpretation:

-

C-7a and C-5: These quaternary carbons are significantly deshielded. C-7a is attached to the electronegative oxygen atom, and C-5 is directly bonded to the nitro group.

-

C-2 and C-3: The chemical shifts of the furan carbons are characteristic of this heterocyclic system.

-

Aromatic Carbons: The remaining carbons of the benzene ring show signals in the typical aromatic region, with their specific shifts influenced by the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of solid this compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and often preferred method for solid samples.

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic and Furan C-H |

| ~1620-1580 | C=C stretch | Aromatic ring |

| ~1520 and ~1340 | Asymmetric and Symmetric NO₂ stretch | Nitro group |

| ~1250 | C-O-C stretch | Benzofuran ether linkage |

| ~800-900 | C-H out-of-plane bend | Substituted aromatic ring |

Interpretation:

The most characteristic signals in the IR spectrum of this compound are the strong absorptions corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds typically appear as two distinct and intense bands. The presence of aromatic C-H and C=C stretching bands, along with the C-O-C stretch of the furan ring, would confirm the benzofuran core.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also offer structural clues based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable method. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular ion with minimal fragmentation.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Expected Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound is 163.13 g/mol . In an EI mass spectrum, a prominent peak at m/z = 163, corresponding to the molecular ion, is expected.

-

Key Fragmentation Pathways: The fragmentation of this compound under EI conditions is expected to proceed through characteristic losses of the nitro group and cleavage of the furan ring.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation:

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a radical (NO₂•), leading to a fragment ion at m/z = 117.

-

Loss of NO: Another characteristic fragmentation is the loss of a nitric oxide radical (NO•), resulting in a fragment at m/z = 133.

-

Loss of CO: Following the loss of the nitro group, the resulting benzofuran cation can undergo further fragmentation, such as the loss of carbon monoxide (CO), a characteristic fragmentation of furan rings, to give a fragment at m/z = 89.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining predictive methods with comparative analysis of related compounds, we have established a detailed spectroscopic profile encompassing NMR, IR, and MS techniques. The predicted chemical shifts and coupling constants in ¹H and ¹³C NMR provide a basis for detailed structural assignment. The characteristic IR absorption bands offer a rapid means of identifying the key functional groups, particularly the prominent nitro group. Finally, the anticipated mass spectral fragmentation patterns provide confirmation of the molecular weight and further structural insights. This guide serves as a valuable resource for researchers, enabling the confident identification and characterization of this compound in various scientific endeavors.

References

-

MySkinRecipes. This compound. [Link]. Accessed January 30, 2026.

Sources

Technical Deep Dive: Reactivity & Functionalization of 5-Nitrobenzofuran

Executive Summary & Scaffold Analysis

5-Nitrobenzofuran represents a critical pharmacophore in medicinal chemistry, serving as the structural core for major therapeutics including Dronedarone (anti-arrhythmic) and Vilazodone (antidepressant). Its reactivity is defined by a unique electronic "push-pull" system: the electron-rich furan ring (donor) fused to an electron-deficient, nitro-substituted benzene ring (acceptor).

For the drug development scientist, the 5-nitro group is rarely the final functionality; rather, it is a latent amine equivalent or a regiocontrol element . This guide dissects the specific reactivity profiles of the nitro group, its impact on the furan ring, and the chemoselective protocols required to manipulate it without destroying the heteroaromatic core.

Electronic Distribution & Reactivity Map

The nitro group at position 5 exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect.

-

Benzene Ring: Highly deactivated towards Electrophilic Aromatic Substitution (EAS). Activated towards Nucleophilic Aromatic Substitution (SNAr) at positions 4 and 6 (if a leaving group is present).

-

Furan Ring: Remains electron-rich. The C-2 and C-3 positions retain significant nucleophilic character, allowing for functionalization despite the nitro group's presence.

Core Synthesis: The "Ring-Closure" Imperative

Expert Insight: Unlike simple nitroarenes, this compound is not typically synthesized by direct nitration of benzofuran. Direct nitration often leads to a mixture of isomers (2-nitro, 5-nitro, 7-nitro) and oxidative polymerization of the sensitive furan ring.

The Validated Pathway: The industry-standard approach constructs the furan ring after establishing the nitro group, typically starting from 5-nitrosalicylaldehyde .

Figure 1: The regioselective synthesis of this compound via 5-nitrosalicylaldehyde ring closure.

Module 1: Chemoselective Reduction (The "Money" Reaction)

The reduction of the 5-nitro group to the 5-amino moiety is the most frequent transformation in drug synthesis. The Challenge: The furan C2=C3 double bond is susceptible to catalytic hydrogenation. Over-reduction yields 5-amino-2,3-dihydrobenzofuran , destroying aromaticity.

Protocol A: Iron-Mediated Chemical Reduction (High Selectivity)

This method is preferred when the furan ring must remain intact.

-

Reagents: Iron powder (3-5 equiv), NH₄Cl (sat. aq), Ethanol/Water (4:1).

-

Mechanism: Single electron transfer (SET) mechanism reduces -NO₂ to -NH₂ without touching the furan alkene.

-

Procedure:

-

Dissolve this compound (1.0 equiv) in EtOH/H₂O.

-

Add NH₄Cl (5.0 equiv) and Fe powder (4.0 equiv).

-

Reflux at 80°C for 2-4 hours. Monitor by TLC (disappearance of yellow nitro spot).

-

Filter hot through Celite (removes iron oxides).

-

Concentrate and extract with EtOAc.

-

Protocol B: Catalytic Hydrogenation (High Throughput)

-

Reagents: H₂ (1 atm), 5% Pd/C or Pt/C.

-

Risk Mitigation: To prevent furan reduction, use poisoned catalysts (e.g., sulfided Pt/C) or stop the reaction immediately upon uptake of 3 equivalents of H₂.

-

Note: High pressure (>40 psi) or prolonged reaction times will reduce the furan ring.

Data Comparison: Reduction Methods

| Method | Reagent System | Yield (Amine) | Furan Ring Stability | Scalability |

| Bechamp | Fe / HCl or NH₄Cl | 85-95% | Excellent (No reduction) | High (Kg scale) |

| Stannous | SnCl₂ / HCl | 80-90% | Good | Medium (Waste disposal issues) |

| Catalytic H₂ | H₂ / Pd-C | 90-98% | Poor (Requires strict monitoring) | High |

| Transfer H₂ | Hydrazine / FeCl₃ | 75-85% | Good | Low (Safety) |

Module 2: Electrophilic Aromatic Substitution (EAS)

The 5-nitro group strongly deactivates the benzene ring. Consequently, electrophiles will exclusively target the furan ring .

-

Regioselectivity: In unsubstituted benzofuran, C-2 is the most reactive site. However, if C-2 is blocked (as in Dronedarone synthesis intermediates), C-3 becomes the active nucleophile.

-

Application: Friedel-Crafts Acylation.

Case Study: Dronedarone Intermediate Synthesis

In the synthesis of Dronedarone, the scaffold is 2-butyl-5-nitrobenzofuran .

-

Substrate: 2-Butyl-5-nitrobenzofuran (C-2 blocked by alkyl group).

-

Reagent:

-Anisoyl chloride + SnCl₄ (Lewis Acid). -

Outcome: Acylation occurs exclusively at C-3 .

-

Why? The nitro group deactivates the benzene ring; the alkyl group at C-2 activates the furan ring, directing the incoming electrophile to C-3.

Figure 2: Regioselective Friedel-Crafts acylation driven by furan ring nucleophilicity.

Module 3: Nucleophilic Susceptibility (SNAr)

While the nitro group is primarily a handle for reduction, it also activates the benzene ring for Nucleophilic Aromatic Substitution (SNAr) if a leaving group (LG) is present at the ortho (C-4) or para (C-6) positions.

-

Scenario: 4-Chloro-5-nitrobenzofuran.

-

Reactivity: The nitro group stabilizes the Meisenheimer complex formed upon nucleophilic attack at C-4.

-

Direct Displacement: The nitro group itself is generally not a leaving group in this scaffold unless highly forcing conditions or specific denitro-amination catalysts are used (rare in benzofuran).

Summary of Positional Reactivity

-

C-2: Most reactive toward electrophiles (if unsubstituted). Site of lithiation (requires care with nitro group).

-

C-3: Secondary site for electrophiles; active if C-2 is blocked.

-

C-4: Activated for SNAr (by 5-NO₂).

-

C-5: Site of Nitro group (Reduction -> Amine).

-

C-6: Activated for SNAr (by 5-NO₂).

-

C-7: Sterically hindered, least reactive.

References

-

Synthesis of this compound Derivatives: Journal of Medicinal Chemistry. "Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists."

-

Chemoselective Reduction: Thieme Connect. "Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2."

-

Dronedarone Synthesis: Google Patents. "Process for the preparation of 5-Nitrobenzofurans (EP1394155B1)."

-

Benzofuran Reactivity Reviews: ScienceOpen. "Natural source, bioactivity and synthesis of benzofuran derivatives."

-

Electrophilic Substitution: Organic Chemistry Portal. "Benzofuran Synthesis and Reactivity."

5-Nitrobenzofuran derivatives with potential anticancer activity

Executive Summary

This technical guide analyzes the pharmacophore architecture, synthesis, and biological validation of 5-nitrobenzofuran derivatives . Unlike generic benzofurans, the inclusion of a nitro group at the C-5 position confers unique bioreductive alkylating properties , allowing these molecules to function as hypoxia-selective prodrugs. Upon metabolic reduction in the hypoxic tumor microenvironment, the nitro group converts into cytotoxic hydroxylamine or amine species, inducing DNA cross-linking and oxidative stress. This guide provides a roadmap for leveraging this scaffold, moving from rational design to rigorous preclinical validation.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The this compound scaffold functions as a dual-mechanism agent: it acts as a DNA intercalator and a substrate for nitroreductases.

The Pharmacophore

-

The Warhead (C-5 Nitro Group): This is the electron-withdrawing group (EWG) responsible for the molecule's redox potential. In normoxic cells, the one-electron reduction of the nitro group is reversible (futile cycling). In hypoxic cancer cells, it undergoes irreversible reduction to toxic species.

-

The Scaffold (Benzofuran): A planar, lipophilic bicycle that facilitates intercalation between DNA base pairs.

-

The Tuning Vector (C-2 Position): The primary site for substitution to modulate solubility, steric fit, and target specificity (e.g., kinase inhibition).

SAR Logic

| Structural Modification | Effect on Bioactivity | Mechanistic Rationale |

| C-5 Nitro Group | Essential | Enables bioreductive activation; removal abolishes hypoxia selectivity. |

| C-2 Aryl Substitution | Increases Potency | Enhances pi-pi stacking interactions with DNA base pairs. |

| C-2 Hydrazone Linker | Improves Stability | Provides a rigid spacer that can also chelate metal ions (Fe/Cu), enhancing ROS generation. |

| C-3 Methylation | Modulates Sterics | Prevents rapid metabolic degradation but may reduce planarity if too bulky. |

Part 2: Mechanisms of Action (MOA)

The anticancer activity of 5-nitrobenzofurans is multimodal. The primary pathway involves Type I (Bioreductive) and Type II (Enzymatic) mechanisms.

Pathway Visualization

The following diagram illustrates the cascade from prodrug entry to apoptosis.

Figure 1: Dual-pathway mechanism showing bioreductive activation under hypoxic conditions leading to DNA damage and mitochondrial dysfunction.

Part 3: Synthetic Pathways[1][2]

Efficient synthesis is critical for generating libraries for SAR studies. The Rap-Stoermer Reaction is the preferred self-validating protocol due to its atom economy and operational simplicity.

Synthesis Workflow

Figure 2: The Rap-Stoermer synthesis pathway for rapid generation of 2-substituted 5-nitrobenzofurans.

Validated Synthetic Protocol (Rap-Stoermer)

Objective: Synthesis of 2-(4-chlorophenyl)-5-nitrobenzofuran.

-

Reagents: Dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) and 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.1 eq) in anhydrous DMF (5 mL/mmol).

-

Catalysis: Add anhydrous Potassium Carbonate (

, 2.0 eq). -

Reaction: Reflux at 100°C–120°C for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Self-Validation Check: The disappearance of the aldehyde spot and the appearance of a highly fluorescent spot (under UV 365nm) indicates benzofuran ring closure.

-

-

Workup: Pour reaction mixture into crushed ice. The precipitate is the crude product.

-

Purification: Recrystallize from Ethanol or purify via column chromatography.

Part 4: Preclinical Validation Protocols

To ensure data integrity (E-E-A-T), experimental protocols must account for the specific physicochemical properties of nitro compounds, such as potential solubility issues and colorimetric interference.

In Vitro Cytotoxicity (Modified MTT Assay)

Rationale: Standard MTT assays can be skewed by the intrinsic color of nitro compounds or their redox activity.

Step-by-Step Protocol:

-

Seeding: Plate cancer cells (e.g., MCF-7, HeLa) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM).

-

Control 1: DMSO vehicle control (max 0.5% v/v).

-

Control 2: Positive control (e.g., Doxorubicin).

-

Control 3 (Critical):Cell-free blank with compound . Nitro compounds may reduce MTT tetrazolium directly. If this well turns purple, the assay is invalid; switch to ATP-based luminescence assays (CellTiter-Glo).

-

-

Incubation: 48 hours at 37°C, 5%

. -

Development: Add MTT reagent. Incubate 4h. Dissolve formazan crystals with DMSO.

-

Readout: Measure Absorbance at 570 nm. Calculate

.

Apoptosis Detection (Annexin V/PI)

Rationale: To confirm the mechanism is programmed cell death (apoptosis) rather than non-specific necrosis.

Step-by-Step Protocol:

-

Exposure: Treat cells with the

concentration of the this compound derivative for 24h.[1] -

Harvesting: Trypsinize cells (gentle handling to prevent membrane damage).

-

Staining: Resuspend in Binding Buffer. Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains DNA in necrotic cells).

-

Flow Cytometry Analysis:

-

Q1 (Annexin-/PI+): Necrosis (Potential toxicity).

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

-

Q4 (Annexin-/PI-): Live cells.

-

-

Validation: A shift from Q4 to Q3 indicates successful activation of the apoptotic cascade.

Part 5: Challenges & Optimization

| Challenge | Root Cause | Mitigation Strategy |

| Poor Solubility | Planar aromatic structure leads to high crystallinity. | Introduce solubilizing tails (e.g., morpholine, piperazine) at the C-2 position via a linker. |

| Hepatotoxicity | Nitro-reduction can generate reactive nitro-anion radicals in the liver. | Focus on "hypoxia-activated" designs that require severe hypoxia (low redox potential) to reduce, sparing normal liver tissue. |

| Mutagenicity | DNA intercalation/alkylation. | Perform Ames test early. Optimize for Topoisomerase inhibition (enzymatic) over direct DNA alkylation to reduce genotoxicity risk. |

References

-

Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.[2][3] Molecules, 24(8), 1529.[3]

-

[Link]

-

-

Al-Wahaibi, L.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[4][5] Cancers, 14(9), 2196.[4]

-

[Link]

-

-

Kossakowski, J., et al. (2010). Synthesis and structural characterization of some new this compound derivatives with potential antimicrobial and anticancer activity. Journal of Heterocyclic Chemistry.

-

[Link]

-

-

Miao, Y., et al. (2019).

-

[Link]

-

-

Denny, W.A. (2001). Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry, 36(7-8), 577-595. (Foundational text on bioreductive nitro-compounds).

-

[Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate | MDPI [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of Benzofuran Derivatives as Inhibitors of Inflammatory Enzymes in Kidney Cancer Therapy | Texila Journal [texilajournal.com]

- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

reduction of the nitro group on 5-Nitrobenzofuran methodology

Title: High-Fidelity Reduction of 5-Nitrobenzofuran: Chemoselective Methodologies for 5-Aminobenzofuran Synthesis

Abstract This application note details the strategic reduction of this compound to 5-aminobenzofuran, a critical intermediate in the synthesis of anti-arrhythmic agents (e.g., Dronedarone) and bioactive heterocycles. The core technical challenge addressed is the chemoselective reduction of the nitro group while preserving the reduction-sensitive 2,3-double bond of the benzofuran ring. We present three validated protocols ranging from catalytic transfer hydrogenation (high selectivity) to classical metal reduction (robust scalability), complete with impurity profiling and self-validating quality control measures.

Part 1: Strategic Analysis & Mechanism

The Chemoselectivity Paradox

The reduction of this compound presents a classic competing pathway problem. The nitro group (

Key Impurity Markers:

-

Target Product: 5-Aminobenzofuran (Aromatic furan ring intact).

-

Critical Impurity: 5-Amino-2,3-dihydrobenzofuran (Over-reduced).

-

Process Impurity: 5-Hydroxylaminobenzofuran (Incomplete reduction).

Decision Matrix: Selecting the Right Methodology

Figure 1: Decision matrix for selecting the optimal reduction methodology based on equipment and purity requirements.

Part 2: Experimental Protocols

Methodology A: Catalytic Transfer Hydrogenation (The "Gold Standard")

Recommended for: High-value intermediates where furan ring preservation is paramount.

Principle: Hydrazine hydrate acts as the hydrogen donor. The kinetic barrier for nitro reduction is significantly lower than for furan ring hydrogenation under these conditions, ensuring >99% chemoselectivity.

Materials:

-

This compound (1.0 equiv)

-

Hydrazine Hydrate (80% aq. solution, 5.0 - 10.0 equiv)[1]

-

10% Pd/C (50% wet, 10 wt% loading relative to substrate)

-

Solvent: Methanol or Ethanol (Reagent Grade)

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with this compound and Methanol (

). -

Inerting: Nitrogen sparge the solution for 10 minutes to remove dissolved oxygen (prevents hydroxylamine formation).

-

Catalyst Addition: Carefully add 10% Pd/C under a nitrogen stream. Caution: Pd/C is pyrophoric when dry.

-

Reagent Addition: Heat the mixture to reflux (

). Add Hydrazine Hydrate dropwise over 30 minutes.-

Note: Evolution of

gas will be observed. Ensure adequate venting.

-

-

Reaction: Reflux for 2–3 hours.

-

Monitoring (Self-Validating Step): Check TLC (30% EtOAc/Hexane).

-

Starting Material:

(Yellow, UV active). -

Product:

(Fluorescent blue under UV 365nm). -

Critical Check: If the spot is yellow, reduction is incomplete.

-

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

-

Isolation: Concentrate filtrate. Dissolve residue in EtOAc, wash with water and brine. Dry over

and concentrate to yield 5-aminobenzofuran as a dark oil or low-melting solid.

Methodology B: Iron-Mediated Reduction (Bechamp Modification)

Recommended for: Large-scale synthesis where Pd cost or safety (H2/Hydrazine) is a concern.

Principle: Electron transfer mechanism from

Materials:

-

This compound (1.0 equiv)

-

Iron Powder (325 mesh, reduced, 5.0 equiv)

-

Ammonium Chloride (

, 5.0 equiv) -

Solvent: Ethanol/Water (3:1 ratio)

Protocol:

-

Suspension: In a reaction vessel, suspend Iron powder and

in Ethanol/Water ( -

Activation: Heat to reflux (

) for 30 minutes to activate the iron surface (etching). -

Addition: Add this compound portion-wise over 15 minutes.

-

Reaction: Reflux vigorously for 4–6 hours.

-

Visual Cue: The reaction mixture will turn from grey/black to a rusty brown sludge (

/

-

-

Workup (Critical Step):

-

Hot filtration is required to prevent product trapping in the iron sludge.

-

Filter the hot mixture through Celite. Wash the cake copiously with hot Ethanol.

-

-

Purification: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate.

-

Yield: Typically 85–90%.

Part 3: Quality Control & Self-Validation

To ensure the integrity of the 5-aminobenzofuran, you must validate the structure against the "Over-Reduced" impurity.

Comparative Data Table: 5-Aminobenzofuran vs. Impurity

| Feature | 5-Aminobenzofuran (Target) | 5-Amino-2,3-dihydrobenzofuran (Impurity) |

| Structure | Heteroaromatic | Cyclic Ether (Indoline-like) |

| 1H NMR (C2-H) | Doublet | Triplet |

| 1H NMR (C3-H) | Doublet | Triplet |

| Stability | Oxidizes slowly in air (Store cold/dark) | Generally stable |

| UV Fluorescence | Strong Blue (365 nm) | Weak/None |

Self-Validating Workflow (NMR):

-

Acquire 1H NMR in

or -

Zone 1 Check (6.5–8.0 ppm): Confirm presence of two doublets (

) corresponding to the furan ring protons. -

Zone 2 Check (3.0–4.6 ppm): Scan for triplets. If triplets are present, the catalyst was too active (Method A/C) or reaction time was too long. Reject batch if integral > 1%.

Part 4: Process Safety & Troubleshooting

Hazard Analysis:

-

This compound: Potential mutagen. Handle in a fume hood.

-

Hydrazine Hydrate: Carcinogen and highly toxic. Destroys red blood cells. Use double gloves and bleach quench for spills.

-

Pd/C: Pyrophoric. Keep wet with water/solvent at all times.

Troubleshooting Guide:

| Observation | Root Cause | Corrective Action |

| Stalled Reaction (Yellow spot persists) | Catalyst poisoning (S/N species) or old Hydrazine. | Add fresh catalyst (10% w/w) or check Hydrazine quality. |

| New Impurity ( | Hydroxylamine intermediate. | Increase reaction temperature or add more reducing agent. |

| Product is dark/tarry | Air oxidation of amine. | Perform workup under |

References

-

Dronedarone Intermediate Synthesis

-

Chemoselective Transfer Hydrogenation

-

Iron-Mediated Reduction (General Protocol)

- Title: Selective reduction of aromatic nitro compounds with stannous chloride or iron.

-

Source:Organic Syntheses, Coll.[5] Vol. 3, p. 82.

- Relevance: Foundational protocol for metal-mediated reduction ensuring zero hydrogenation of sensitive unsatur

Sources

- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]

- 3. EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans - Google Patents [patents.google.com]

- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

experimental setup for nucleophilic substitution on 5-Nitrobenzofuran

Application Note: Advanced Nucleophilic Substitution Strategies for 5-Nitrobenzofuran

Part 1: Core Directive & Scientific Rationale

Abstract

this compound represents a unique electrophilic scaffold where the fusion of a

Mechanistic Grounding: The Electrophilic Landscape The 5-nitro group strongly activates the benzene ring, specifically positions ortho (C4, C6) and para (C2, via conjugation through the furan oxygen).

-

C6 Position: The most kinetically accessible site for VNS due to minimal steric hindrance.

-

C4 Position: Electronically activated but sterically crowded by the furan ring (peri-effect).

-

C2 Position: Susceptible to hard nucleophiles (e.g., alkoxides), often leading to Meisenheimer complex formation and subsequent furan ring opening (a common failure mode).

Part 2: Experimental Protocols

Protocol A: Vicarious Nucleophilic Substitution (VNS) of Hydrogen

Target: Direct C-H functionalization of the parent this compound.

Principle:

VNS utilizes a carbanion bearing a leaving group (LG) at the nucleophilic center (e.g., chloromethyl phenyl sulfone).[1] The nucleophile attacks the electron-deficient aromatic ring to form a

Materials:

-

Substrate: this compound (1.0 eq)

-

Reagent: Chloromethyl phenyl sulfone (1.1 eq)

-

Base: Potassium tert-butoxide (

-BuOK) (2.5 eq) - Must be sublimed grade or fresh. -

Solvent: Anhydrous DMF or THF (Degassed).

-

Quench: Dilute HCl / Acetic acid.

Step-by-Step Methodology:

-

System Prep: Flame-dry a 2-neck round-bottom flask under Argon. Charge with this compound and Chloromethyl phenyl sulfone.

-

Solvation: Add anhydrous DMF (0.1 M concentration relative to substrate). Cool the solution to -78°C (Acetone/Dry Ice bath). Note: Low temperature is critical to suppress ring opening at C2.

-

Base Addition: Add

-BuOK as a solution in DMF dropwise over 20 minutes.-

Observation: The reaction mixture will turn deep purple/blue, indicating the formation of the

-adduct (Meisenheimer complex).

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.

-

Quench: Pour the cold reaction mixture rapidly into a vigorously stirred solution of dilute HCl/ice. The color should instantly dissipate to yellow/orange.

-

Workup: Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc). The sulfone group can be further desulfonylated if a simple alkyl group is desired.

Critical Control Point: If the reaction turns black and tarry upon warming, the furan ring has likely opened. Ensure the quench is performed while the reaction is still sub-zero.

Protocol B: Classical on Halogenated Precursors

Target: Substitution of 2-Bromo or 3-Chloro derivatives.

Principle: Unlike VNS, this follows the standard addition-elimination mechanism. The presence of a halogen leaving group (LG) directs the nucleophile to the ipso-carbon.

Case Study: Reaction of 3-chloro-5-nitrobenzofuran with Hydrazine.

Materials:

-

Substrate: 3-Chloro-5-nitrobenzofuran (1.0 eq)

-

Nucleophile: Hydrazine hydrate (excess, 3-5 eq)

-

Solvent: Ethanol (Absolute).

Methodology:

-

Dissolution: Dissolve substrate in Ethanol (0.2 M).

-

Addition: Add hydrazine hydrate dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC.[3]

-

Precipitation: Cool to 0°C. The product, this compound-3-yl-hydrazine, often precipitates as a solid.

-

Filtration: Filter and wash with cold ethanol.

Part 3: Data Analysis & Visualization

Comparative Reaction Parameters

| Parameter | Protocol A (VNS) | Protocol B ( |

| Substrate Requirement | Parent this compound | Halogenated (e.g., 2-Br, 3-Cl) |

| Leaving Group | On Nucleophile (e.g., Cl in | On Substrate (e.g., Br, Cl) |

| Primary Regioselectivity | C6 (major) / C4 (minor) | Ipso (at Halogen position) |

| Key Intermediate | Anionic | Anionic |

| Base Requirement | Strong ( | Weak/None (excess amine) |

| Temp. Sensitivity | High (-78°C required) | Low (Reflux often required) |

Mechanistic Pathway Diagram

Caption: Divergent pathways for this compound functionalization. Top: VNS pathway for C-H substitution.[1][4] Bottom:

Part 4: Troubleshooting & Safety

1. The "Red Mud" Problem (Ring Opening):

-

Symptom: Reaction turns dark brown/black; no product isolated.

-

Cause: Attack of the base (hydroxide or alkoxide) at C2 of the furan ring leads to ring opening, forming phenolic nitriles or aldehydes.

-

Solution: strictly exclude water. Use bulky bases (

-BuOK) which are less nucleophilic towards the C2 position than smaller bases (MeO-). Maintain cryogenic temperatures (-78°C) during base addition.

2. Regioselectivity (C4 vs C6):

-

Observation: Mixture of isomers.

-

Insight: C6 is kinetically favored. C4 is thermodynamically stable but sterically hindered.

-

Solution: Lower temperatures favor the kinetic C6 product. If C4 is desired, reversible conditions (higher temp) might equilibrate the

-adducts, but this risks decomposition.

Safety Note: Nitrobenzofurans are energetic materials. The VNS reaction generates significant heat upon quenching. Always perform the quench slowly on a small scale first.

References

-

Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Link

-

Makosza, M., & Kwast, E. (1995).[6] Vicarious nucleophilic substitution of hydrogen in nitroderivatives of five-membered heteroaromatic compounds. Tetrahedron. Link

-

Yadav, M., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia. Link

-

BenchChem. (2025).[7] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr). Link

Sources

- 1. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 2. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 4. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 6. Sci-Hub. Vicarious nucleophilic substitution of hydrogen in nitroderivatives of five-membered heteroaromatic compounds / Tetrahedron, 1995 [sci-hub.sg]

- 7. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]

Application Notes and Protocols for the Purification of 5-Nitrobenzofuran Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential purification techniques for 5-nitrobenzofuran derivatives. This class of compounds holds significant interest in medicinal chemistry, and achieving high purity is paramount for accurate biological evaluation and downstream applications. This document emphasizes the rationale behind methodological choices, offering detailed, field-proven protocols to ensure reliable and reproducible results.

Understanding the Physicochemical Properties of this compound Derivatives

The purification strategy for any compound is fundamentally dictated by its physicochemical properties. This compound derivatives are characterized by:

-

Polarity: The presence of the nitro group (-NO₂) imparts significant polarity to the benzofuran scaffold. The overall polarity of a specific derivative will be influenced by other substituents on the aromatic ring system. This polarity is a key factor in selecting appropriate chromatographic and recrystallization systems.

-

Aromaticity: The fused aromatic ring system contributes to the planarity and potential for π-π stacking interactions, which can influence solubility and chromatographic behavior.

-

Reactivity: The electron-withdrawing nature of the nitro group can affect the chemical stability of the molecule, particularly under harsh pH or temperature conditions. Purification methods should be chosen to minimize degradation.

A thorough understanding of the specific derivative's structure and properties is the first step in developing a robust purification protocol.

Initial Work-up: The First Step to Purity

Following synthesis, a proper aqueous work-up is crucial to remove inorganic salts, acidic or basic byproducts, and highly polar impurities.[1][2] A typical work-up procedure involves partitioning the reaction mixture between an organic solvent and an aqueous phase.

Protocol: General Aqueous Work-up

-

Quenching the Reaction: Carefully quench the reaction mixture as dictated by the specific reaction chemistry (e.g., addition of water, saturated ammonium chloride, or a mild acid/base).

-

Solvent Extraction:

-

Dilute the quenched reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Water or brine to remove water-soluble impurities.

-

A dilute acidic solution (e.g., 1M HCl) to remove basic impurities.

-

A dilute basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.

-

-

Perform each wash by shaking the separatory funnel, allowing the layers to separate, and draining the aqueous layer.

-

-

Drying and Concentration:

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Filter off the drying agent.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds and is often the method of choice for obtaining highly pure crystalline material.[3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.

Solvent Selection: The Key to Successful Recrystallization

The ideal solvent for recrystallizing a this compound derivative should exhibit the following characteristics:

-

High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.

-

Low solubility at room or cold temperatures: The compound should precipitate out of the solution upon cooling, maximizing recovery.

-

Favorable impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

-

Chemical inertness: The solvent must not react with the compound.

-

Volatility: The solvent should be easily removable from the purified crystals.

Due to the polar nature of the nitro group, alcoholic solvents are often a good starting point for nitroaryl compounds.[4][5]

Table 1: Common Solvents for Recrystallization of this compound Derivatives

| Solvent/System | Polarity | Typical Application |

| Ethanol | Polar Protic | A good general-purpose solvent for many nitroaromatic compounds.[5][6] |

| Methanol | Polar Protic | Similar to ethanol, but with a lower boiling point. |

| Isopropanol | Polar Protic | Can be effective for less polar derivatives. |

| Ethyl Acetate/Hexane | Mixed | A good solvent pair for fine-tuning polarity. Ethyl acetate is the "good" solvent, and hexane is the "poor" solvent.[5] |

| Toluene/Hexane | Mixed | Suitable for less polar this compound derivatives.[7] |

| Acetic Acid/Water | Mixed | Can be used for more polar derivatives, but care must be taken to remove residual acetic acid.[7] |

Protocol: Single-Solvent Recrystallization

-

Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding the solvent dropwise until the solid is completely dissolved.[3]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol: Mixed-Solvent Recrystallization

A mixed-solvent system is employed when no single solvent meets all the ideal criteria.[8]

-

Dissolution: Dissolve the crude product in a minimum amount of the "good" hot solvent (the solvent in which the compound is highly soluble).

-

Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (the solvent in which the compound is sparingly soluble) dropwise until the solution becomes faintly cloudy (turbid).[8]

-

Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the single-solvent recrystallization protocol.

Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[9] For this compound derivatives, normal-phase chromatography using silica gel as the stationary phase is most common.

Thin-Layer Chromatography (TLC) for Method Development

Before performing flash chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase that provides good separation between the target compound and its impurities, with the target compound having an Rf value between 0.2 and 0.4 for optimal separation on a column.[10]

Table 2: Suggested TLC Solvent Systems for this compound Derivatives

| Solvent System (v/v) | Polarity | Application Notes |

| 10-50% Ethyl Acetate in Hexane | Low to Medium | A good starting point for many derivatives. Adjust the ratio to achieve the desired Rf.[11] |

| 5-20% Acetone in Hexane | Medium | An alternative to ethyl acetate systems, can sometimes provide different selectivity. |

| 1-5% Methanol in Dichloromethane | Medium to High | For more polar this compound derivatives.[11] |

| Toluene/Ethyl Acetate | Medium | Can be useful for compounds with significant aromatic character. |

Protocol: Flash Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (or a less polar solvent) and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

-

Elution: Apply pressure (typically with compressed air or nitrogen) to the top of the column to force the mobile phase through the silica gel.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.

High-Performance Liquid Chromatography (HPLC) for High-Purity Applications

For applications requiring very high purity, such as in late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[12][13][14] HPLC offers superior resolution compared to flash chromatography.

Considerations for Preparative HPLC:

-

Column Choice: Reversed-phase columns (e.g., C18) are commonly used for the purification of polar compounds like this compound derivatives.

-

Mobile Phase: A gradient of a polar solvent (e.g., water, often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile, methanol) is typically employed.

-

Method Development: Analytical HPLC is first used to develop the separation method, which is then scaled up for preparative purification.

Visualization of the Purification Workflow

The following diagram illustrates a typical workflow for the purification of a this compound derivative.

Caption: A generalized workflow for the purification of this compound derivatives.

Troubleshooting Common Purification Issues

Table 3: Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Recrystallization: Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow for slower cooling.[4] |

| Recrystallization: No crystal formation | The solution is not supersaturated, or the compound is too soluble. | Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. If still no crystals, reduce the solvent volume by evaporation. |

| Chromatography: Poor separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. Consider using a different solvent combination to alter selectivity. |

| Chromatography: Tailing of spots on TLC | The compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds). | Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[10] |

Conclusion

The successful purification of this compound derivatives is a critical step in their synthesis and biological evaluation. By carefully considering the physicochemical properties of the target molecule and systematically applying the principles of recrystallization and chromatography, researchers can achieve the desired level of purity. The protocols and guidelines presented in these application notes provide a solid foundation for developing robust and reproducible purification strategies.

References

-

Recrystallization 2. (n.d.). Retrieved from [Link]

-

Recrystallization. (n.d.). Retrieved from [Link]

-

Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

- EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans - Google Patents. (n.d.).

- US2874196A - Method of crystallizing nitro products - Google Patents. (n.d.).

-

Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

Finding the best solvent for recrystallisation student sheet. (n.d.). Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

-

Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

-

How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

C-Nucleosides. Part 13. Synthesis of 5-nitro-2-(β-D-ribofuranosyl)furan - RSC Publishing. (n.d.). Retrieved from [Link]

-

Application of Flash Chromatography in Purification of Natural and Synthetic Products. (n.d.). Retrieved from [Link]

-

Methods for the preparation of 2-nitrobenzofurans - ProQuest. (n.d.). Retrieved from [Link]

-

Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

-

Preparative HPLC Systems - Shimadzu. (n.d.). Retrieved from [Link]

-

Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

-

To Study the Efficiency of Different Solvent Systems for TLC Separation of Ball Pen Inks - YMER. (n.d.). Retrieved from [Link]

-

645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Retrieved from [Link]

-

Preparative HPLC – Efficient Purification Solutions - KNAUER. (n.d.). Retrieved from [Link]

- FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents. (n.d.).

-

A rapid synthesis of 2-aryl-5-substituted-2,3-dihydrobenzofurans - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - NIH. (2024, March 5). Retrieved from [Link]

-

Principles in preparative HPLC - University of Warwick. (n.d.). Retrieved from [Link]

-

Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.). Retrieved from [Link]

-

Some recent approaches to the synthesis of 2-substituted benzofurans. | Semantic Scholar. (n.d.). Retrieved from [Link]

-

Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC - NIH. (2018, June 21). Retrieved from [Link]

-

(512e) A New Recrystallization Method for Nitroguanidine | AIChE - Proceedings. (n.d.). Retrieved from [Link]

-

Principles and practical aspects of preparative liquid chromatography | Agilent. (n.d.). Retrieved from [Link]

-

4 Solvent Systems, Developing Chambers and Development - ResearchGate. (n.d.). Retrieved from [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). Retrieved from [Link]

-

Naturally occurring dibenzofurans. Part 5. Synthesis of melacarpic acid - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

- 1. How To Run A Reaction [chem.rochester.edu]

- 2. berry.chem.wisc.edu [berry.chem.wisc.edu]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 11. Chromatography [chem.rochester.edu]

- 12. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. Preparative HPLC – Efficient Purification Solutions [knauer.net]

- 14. warwick.ac.uk [warwick.ac.uk]

practical synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

An Application Note and Protocol for the Practical Synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

Authored by a Senior Application Scientist

This document provides a detailed guide for the , a crucial intermediate in the development of pharmaceutical agents. The protocols and methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, emphasizing scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction: Significance and Synthetic Strategy

(2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone is a pivotal building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Dronedarone.[1][2][3][4] Dronedarone is an antiarrhythmic drug used to treat atrial fibrillation and atrial flutter.[1] The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is prevalent in numerous biologically active natural and synthetic products, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[5][6][7][8][9][10][11][12]

The synthetic strategy presented here is a robust and practical multi-step process commencing from commercially available 4-nitrophenol. This approach is designed for scalability and efficiency, focusing on well-established chemical transformations to construct the target molecule. The synthesis is divided into two main stages: the construction of the core intermediate, 2-butyl-5-nitrobenzofuran, followed by a Friedel-Crafts acylation and subsequent demethylation to yield the final product.

Retrosynthetic Analysis and Overall Strategy

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the C3 position of the benzofuran ring, suggesting a Friedel-Crafts acylation as the key bond-forming step. The benzofuran core itself can be constructed from a suitably substituted phenol. This leads to the following forward synthetic strategy.

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis begins with 4-nitrophenol and proceeds through a series of reactions to build the 2-butyl-5-nitrobenzofuran intermediate. This is then acylated and deprotected to afford the final product.

Synthesis of Key Intermediate: 2-butyl-5-nitrobenzofuran

The synthesis of 2-butyl-5-nitrobenzofuran from 4-nitrophenol is a five-step process.[1][2] Each step is crucial for setting up the necessary functionality for the subsequent cyclization and final transformations.

Caption: Workflow for the synthesis of 2-butyl-5-nitrobenzofuran.

Causality behind Experimental Choices:

-

Step 1: Esterification: The initial esterification of 4-nitrophenol with hexanoyl chloride protects the hydroxyl group and introduces the carbon chain required for the butyl group and the benzofuran ring formation.

-

Step 2: Fries Rearrangement: This intramolecular rearrangement is a key step that moves the acyl group from the phenolic oxygen to the ortho position on the aromatic ring, forming a 2-hydroxyketone. This is essential for the subsequent cyclization. The use of a Lewis acid like AlCl₃ is standard for this transformation.

-

Step 3: O-Methylation: The remaining phenolic hydroxyl group is methylated. This is a protective step to prevent unwanted side reactions during the subsequent bromination and cyclization steps.

-

Step 4: α-Bromination: Selective bromination at the alpha-position to the ketone is necessary to create a good leaving group for the intramolecular cyclization.

-

Step 5: Cyclization: The final step in forming the benzofuran ring is an intramolecular Williamson ether synthesis. The base (KOH) deprotonates the phenolic hydroxyl group (formed in situ after demethylation during the reaction), which then attacks the carbon bearing the bromine, displacing it and forming the furan ring.

Final Synthetic Steps to the Target Molecule

With the 2-butyl-5-nitrobenzofuran intermediate in hand, the final steps involve the introduction of the 4-hydroxyphenyl methanone moiety.

Caption: Final steps in the synthesis of the target molecule.

Causality behind Experimental Choices:

-

Step 6: Friedel-Crafts Acylation: This is a classic electrophilic aromatic substitution reaction used to install an acyl group on an aromatic ring.[13] 2-butyl-5-nitrobenzofuran is sufficiently electron-rich to undergo acylation at the C3 position. 4-methoxybenzoyl chloride is used as the acylating agent, and a strong Lewis acid catalyst such as aluminum trichloride (AlCl₃) is required to activate the acyl chloride and generate the acylium ion electrophile.[1][14] The methoxy group is used as a protecting group for the final hydroxyl functionality.

-

Step 7: Demethylation: The final step is the deprotection of the methoxy group to reveal the target hydroxyl group. Aluminum trichloride is also effective for this demethylation, often in the same pot or as a subsequent step, which is an efficient choice of reagent.[1][2]

Detailed Experimental Protocols

The following protocols are adapted from the work of Raja Gopal et al. (2012).[1]

Step 1: Synthesis of 4-nitrophenyl hexanoate

-

To a stirred solution of 4-nitrophenol (50 g, 0.359 mol) in pyridine (150 mL), add hexanoyl chloride (53 g, 0.395 mol) dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture into ice-cold water (500 mL) and extract with ethyl acetate (2 x 250 mL).

-

Wash the combined organic layers with 5% HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 1-(2-hydroxy-5-nitrophenyl)hexan-1-one (Fries Rearrangement)

-

To a stirred mixture of 4-nitrophenyl hexanoate (50 g, 0.211 mol) in chlorobenzene (250 mL), add anhydrous aluminum chloride (70.3 g, 0.527 mol) portion-wise at room temperature.

-

Heat the reaction mixture to 120-130 °C and maintain for 6 hours.

-

Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with chlorobenzene.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 1-(2-methoxy-5-nitrophenyl)hexan-1-one

-

To a solution of 1-(2-hydroxy-5-nitrophenyl)hexan-1-one (40 g, 0.168 mol) in acetone (400 mL), add potassium carbonate (46.5 g, 0.336 mol) and dimethyl sulfate (23.3 g, 0.185 mol).

-

Reflux the reaction mixture for 8 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to get the crude product.

Step 4: Synthesis of 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one

-

To a stirred solution of 1-(2-methoxy-5-nitrophenyl)hexan-1-one (20 g, 0.079 mol) in dichloromethane (200 mL), add bromine (12.7 g, 0.079 mol) dropwise at room temperature.

-

Stir the reaction for 2 hours.

-

Wash the reaction mixture with water and 10% sodium thiosulfate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the bromo-intermediate.[1]

Step 5: Synthesis of 2-butyl-5-nitrobenzofuran

-

To a solution of 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one (25 g, 0.075 mol) in methanol (250 mL), add a solution of potassium hydroxide (8.4 g, 0.15 mol) in water (25 mL).

-

Reflux the reaction mixture for 4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and extract with toluene.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-butyl-5-nitrobenzofuran.[1]

Step 6: Synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

-

To a stirred solution of 2-butyl-5-nitrobenzofuran (25 g, 0.11 mol) and 4-methoxybenzoyl chloride (20.9 g, 0.122 mol) in dichloromethane (250 mL), add anhydrous aluminum chloride (29.3 g, 0.22 mol) portion-wise at 0-5 °C.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Pour the reaction mixture into ice-cold 5% HCl solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Step 7: Synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

-

To a stirred solution of anhydrous aluminum chloride (20.3 g, 0.15 mol) in chlorobenzene (140 mL), add a solution of (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (20 g, 0.056 mol) in chlorobenzene dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice-cold 5% HCl solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Recrystallize the crude product from a suitable solvent to obtain the pure final product.[1]

Data Summary

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | 4-Nitrophenol | Hexanoyl chloride, Pyridine | 4-Nitrophenyl hexanoate | ~95% |

| 2 | 4-Nitrophenyl hexanoate | AlCl₃ | 1-(2-Hydroxy-5-nitrophenyl)hexan-1-one | ~70% |

| 3 | 1-(2-Hydroxy-5-nitrophenyl)hexan-1-one | (CH₃)₂SO₄, K₂CO₃ | 1-(2-Methoxy-5-nitrophenyl)hexan-1-one | ~90% |

| 4 | 1-(2-Methoxy-5-nitrophenyl)hexan-1-one | Br₂ | 2-Bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one | ~92% |

| 5 | 2-Bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one | KOH | 2-butyl-5-nitrobenzofuran | ~73% |

| 6 | 2-butyl-5-nitrobenzofuran | 4-methoxybenzoyl chloride, AlCl₃ | (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | ~82% |

| 7 | (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | AlCl₃ | (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | ~85% |

Yields are approximate and based on literature values.[1][2] Actual yields may vary depending on experimental conditions.

Troubleshooting and Safety Precautions

-

Fries Rearrangement: This reaction can sometimes result in low yields or the formation of the para-isomer. Ensure the use of anhydrous AlCl₃ and dry solvent. The reaction temperature should be carefully controlled.

-

Bromination: Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction should be monitored carefully to avoid di-bromination.

-

Friedel-Crafts Acylation: This reaction is sensitive to moisture. Use anhydrous reagents and solvents. The nitro group on the benzofuran ring is deactivating, so forcing conditions might be necessary, but this can also lead to side reactions. Careful optimization of the catalyst amount and temperature is recommended.

-

Safety: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood, especially when handling volatile, corrosive, or toxic substances like pyridine, bromine, and aluminum chloride.

Conclusion